molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

2-cyano-N-cyclohexylacetamide

Cat. No. B077931
CAS RN: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-cyclohexylacetamide is a chemical compound with the molecular formula C9H14N2O . It has an average mass of 166.220 Da and a monoisotopic mass of 166.110611 Da .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-cyclohexylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

2-Cyano-N-cyclohexylacetamide contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, and 1 secondary amide (aliphatic) . It crystallizes in the monoclinic space group P21/n .


Physical And Chemical Properties Analysis

2-Cyano-N-cyclohexylacetamide has a density of 1.1±0.1 g/cm3, a boiling point of 381.1±21.0 °C at 760 mmHg, and a flash point of 184.3±22.1 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 . Its polar surface area is 53 Å2, and it has a molar volume of 158.1±5.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-cyano-N-cyclohexylacetamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and acetamide groups are reactive sites that can undergo cycloaddition reactions with bidentate reagents to form diverse heterocyclic frameworks . These reactions are fundamental in creating compounds with potential pharmacological activities.

Biological Activity

This compound has been studied for its biological activities, particularly in the development of new chemotherapeutic agents. The cyanoacetamide moiety is known to be a versatile building block in medicinal chemistry, leading to the creation of compounds with significant antibacterial and antifungal properties .

Agricultural Chemicals

In the agricultural sector, 2-cyano-N-cyclohexylacetamide is utilized for its pesticidal properties. It serves as an intermediate in the production of insecticides and fungicides, contributing to the control of pests and diseases in crops .

Organic Synthesis

The compound is employed in organic synthesis as an intermediate. It can react with various amines to form cyanoacetamide derivatives, which are useful intermediates for further chemical transformations .

Material Science

Research has explored the use of 2-cyano-N-cyclohexylacetamide in material science, particularly in the synthesis of novel materials with unique properties that could have applications in electronics or as advanced polymers .

Analytical Chemistry

2-cyano-N-cyclohexylacetamide: can be used in analytical chemistry as a derivatization agent. It reacts with specific functional groups in analytes, thereby enhancing their detectability or separation during analytical procedures .

Safety And Hazards

2-Cyano-N-cyclohexylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyano-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLUVLDBYUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351652
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclohexylacetamide

CAS RN

15029-38-6
Record name 2-Cyano-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-CYCLOHEXYL-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.26 g, 50 mmol) and cyclohexylamine (4.96 g, 50 mmol) were dissolved in DCM (100 mL). EDCI (10.51 g, 55 mmol) was added and the mixture stiffed at ambient temperature for 24 h. The reaction mixture was washed with water (2×100 mL), dried (MgSO4) and evaporated to leave a yellow solid residue which was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%) to provide the title compound as a white solid (5.66 g, 68%).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-cyclohexylacetamide

Q & A

Q1: What is the primary use of 2-cyano-N-cyclohexylacetamide in recent research?

A1: 2-cyano-N-cyclohexylacetamide serves as a versatile building block for synthesizing diverse heterocyclic compounds. Studies demonstrate its utility in producing various derivatives, including aminopyrazoles, pyrazoles, benzimidazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. [, , ] These heterocycles are prominent in medicinal chemistry due to their potential biological activities.

Q2: Can you describe a specific reaction involving 2-cyano-N-cyclohexylacetamide and its outcome?

A2: One study [] describes reacting 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. This reaction yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This intermediate is then utilized in further reactions with hydrazine derivatives to produce various pyrazole derivatives.

Q3: Have any computational studies been conducted on compounds derived from 2-cyano-N-cyclohexylacetamide?

A3: Yes, density functional theory (DFT) calculations have been employed to analyze the equilibrium geometry of novel fused pyrazoles synthesized from 2-cyano-N-cyclohexylacetamide. [, ] These studies investigated parameters such as total energy, HOMO/LUMO energy levels, and Mulliken atomic charges. Such computational analyses contribute to understanding the reactivity and potential applications of these newly synthesized compounds.

Q4: Are there any studies investigating the material properties of polymers incorporating 2-cyano-N-cyclohexylacetamide derivatives?

A4: Research has explored incorporating a derivative of 2-cyano-N-cyclohexylacetamide, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (CHAA), into polymeric nanospheres. [] These nanospheres, synthesized via microemulsion polymerization, were characterized using techniques like FT-IR, TEM, TGA, and H1NMR. The study revealed that these nanospheres possess good electrochemical performance and thermal stability, highlighting the potential of incorporating 2-cyano-N-cyclohexylacetamide derivatives into functional materials.

Q5: Is there structural information available for 2-cyano-N-cyclohexylacetamide?

A5: While specific spectroscopic data might be limited in the provided context, a study [] reports the crystal structure of 2-cyano-N-cyclohexylacetamide. Access to the crystal structure provides crucial information about the compound's three-dimensional arrangement, bond lengths, and bond angles. This information can be valuable for understanding its reactivity and designing further synthetic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.